Sulbenicillin
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Overview
Description
Sulbenicillin is a penicillin antibiotic, notable for its combination use with dibekacin. It belongs to the beta-lactam class of antibacterial compounds, which are crucial in primary healthcare for their potent bactericidal properties and wide distribution. This compound is particularly effective against a broad spectrum of bacteria, making it a valuable tool in the treatment of various infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sulbenicillin involves several key steps:
Sulfonation: This step introduces a sulfonic acid group into the molecule.
Hydrolysis: The sulfonated intermediate undergoes hydrolysis to form the desired sulfonic acid derivative.
Crystallization: The product is then crystallized to purify it.
Ion-Exchange: This step involves exchanging ions to obtain the desired this compound salt.
Acidylation: The sulfonic acid derivative is then acylated to introduce the acyl group.
Condensation: Finally, the acylated intermediate undergoes condensation to form this compound
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: Sulbenicillin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Sulbenicillin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of beta-lactam antibiotics and their mechanisms of action.
Biology: It is used to study bacterial cell wall synthesis and the effects of antibiotics on bacterial growth.
Medicine: It is used in the treatment of various bacterial infections, particularly those caused by gram-negative bacteria.
Industry: It is used in the production of other beta-lactam antibiotics and as a reference standard in quality control
Mechanism of Action
Sulbenicillin exerts its effects by inhibiting bacterial cell wall synthesis. It does this by binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately to cell lysis and death. The beta-lactam ring in this compound is crucial for its binding to PBPs and its antibacterial activity .
Comparison with Similar Compounds
Sulbenicillin is unique among beta-lactam antibiotics due to its broad spectrum of activity and its stability against beta-lactamase enzymes produced by some bacteria. Similar compounds include:
Carbenicillin: Another beta-lactam antibiotic with a similar mechanism of action but a narrower spectrum of activity.
Ticarcillin: Similar to carbenicillin but with enhanced activity against certain gram-negative bacteria.
Piperacillin: A broad-spectrum beta-lactam antibiotic with activity against a wide range of gram-positive and gram-negative bacteria.
This compound’s unique combination of broad-spectrum activity and stability makes it a valuable tool in the treatment of bacterial infections, particularly those caused by resistant strains .
Properties
CAS No. |
58569-36-1 |
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Molecular Formula |
C16H18N2O7S2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/t9-,10?,11+,14-/m1/s1 |
InChI Key |
JETQIUPBHQNHNZ-OAYJICASSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C |
Origin of Product |
United States |
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